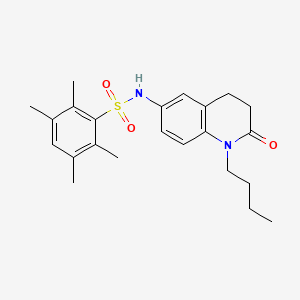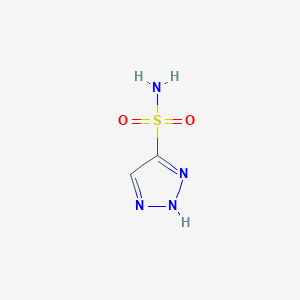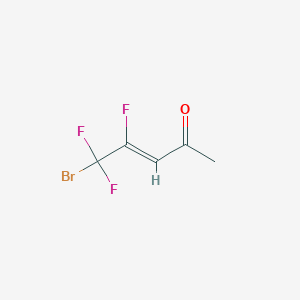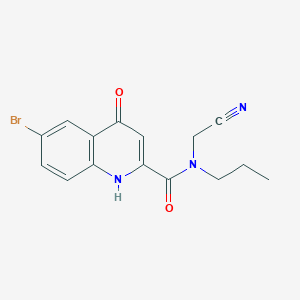
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a cyanomethyl group, a propyl group, and a carboxamide group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide can be achieved through a multi-step process:
Bromination: The starting material, quinoline, undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyanomethylation: The brominated quinoline is then subjected to cyanomethylation using a cyanomethylating agent like chloroacetonitrile in the presence of a base such as sodium hydride.
Propylation: The intermediate product is then alkylated with propyl bromide in the presence of a strong base like potassium tert-butoxide.
Amidation: Finally, the compound undergoes amidation with an appropriate amine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: Quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyanomethyl group enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxamide: Lacks the cyanomethyl and propyl groups, resulting in different biological activity.
6-chloro-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide: Substitution of bromine with chlorine alters its reactivity and binding properties.
6-bromo-N-(methyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide: Replacement of the cyanomethyl group with a methyl group changes its chemical behavior and applications.
Uniqueness
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1,4-dihydroquinoline-2-carboxamide is unique due to the presence of both the bromine and cyanomethyl groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
属性
IUPAC Name |
6-bromo-N-(cyanomethyl)-4-oxo-N-propyl-1H-quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-2-6-19(7-5-17)15(21)13-9-14(20)11-8-10(16)3-4-12(11)18-13/h3-4,8-9H,2,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZRWMRFFNDULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
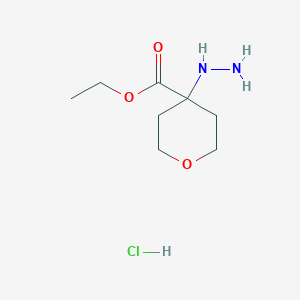
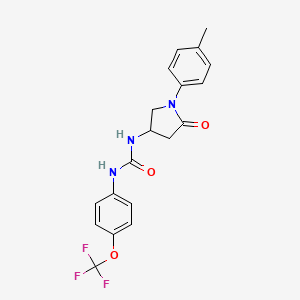
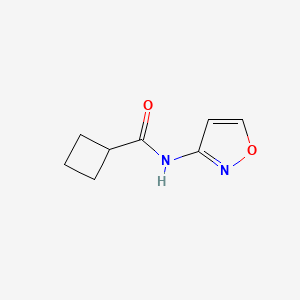
![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2622088.png)
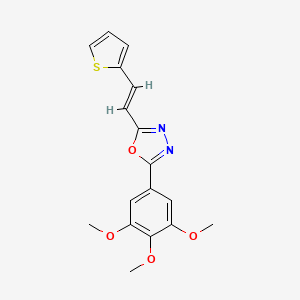
![N-(2H-1,3-benzodioxol-5-yl)-2-({2-[2-(cyclohexylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2622092.png)
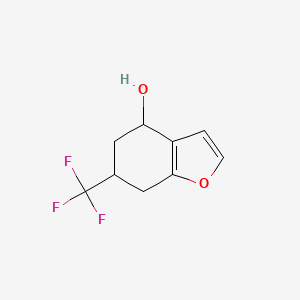

![4-CHLORO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2622096.png)
![6-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2622097.png)
